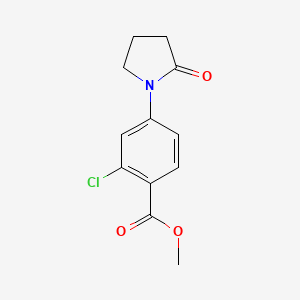![molecular formula C24H26N2O6 B13708811 (4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)
(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its unique structure and properties. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine-serine dipeptide, with a Psi(Me,Me)pro modification at the serine residue. This modification introduces a methyl group at the alpha position, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH typically involves several steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of alanine.
Dipeptide Formation: The protected alanine is coupled with serine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Psi(Me,Me)pro Modification: The serine residue is modified to introduce the Psi(Me,Me)pro group, which involves the addition of a methyl group at the alpha position.
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final compound.
Industrial Production Methods
Industrial production of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: The Psi(Me,Me)pro modification can undergo substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield modified peptides with different functional groups.
科学研究应用
Chemistry
In chemistry, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. The Psi(Me,Me)pro modification can mimic natural post-translational modifications, providing insights into their biological roles.
Medicine
In medicine, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is used in the development of peptide-based therapeutics. Its stability and reactivity make it a valuable tool for designing drugs that target specific proteins or pathways.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. Its unique properties allow for the creation of materials with specific mechanical and chemical characteristics.
作用机制
The mechanism of action of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Psi(Me,Me)pro modification can influence the compound’s binding affinity and specificity, affecting its overall activity. The compound can modulate signaling pathways by interacting with key proteins, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Fmoc-Ala-Ser-OH: Lacks the Psi(Me,Me)pro modification, resulting in different reactivity and stability.
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OMe: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
Fmoc-Ala-Ser(Psi(Me,Me)pro)-NH2: Contains an amine group, influencing its binding properties and reactivity.
Uniqueness
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is unique due to the Psi(Me,Me)pro modification, which introduces a methyl group at the alpha position of the serine residue. This modification can significantly influence the compound’s reactivity, stability, and overall properties, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C24H26N2O6 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C24H26N2O6/c1-14(22(28)26-19(23(29)30)12-32-24(26,2)3)25-20(27)13-31-21-17-10-6-4-8-15(17)16-9-5-7-11-18(16)21/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,27)(H,29,30)/t14-,19-/m0/s1 |
InChI 键 |
HPBBPFUFHJBICY-LIRRHRJNSA-N |
手性 SMILES |
C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)COC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)COC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)
![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)

![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)

![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)



![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)



